molecular formula C13H19NO3 B13251479 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol

2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol

Cat. No.: B13251479
M. Wt: 237.29 g/mol
InChI Key: NEMILAVSJGVYEH-UHFFFAOYSA-N
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Description

2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol is a Schiff base derivative characterized by a 2-methoxyphenol core functionalized with an imine (-CH=N-) group linked to a tetrahydrofuran (THF) moiety. This compound belongs to a broader class of Schiff bases known for their versatility in coordination chemistry, biological activity, and applications in materials science .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenol

InChI

InChI=1S/C13H19NO3/c1-16-12-6-2-4-10(13(12)15)8-14-9-11-5-3-7-17-11/h2,4,6,11,14-15H,3,5,7-9H2,1H3

InChI Key

NEMILAVSJGVYEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CNCC2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenol with a tetrahydrofuran derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with modified functional groups .

Scientific Research Applications

2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the methoxy and amino groups can participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Schiff Base Derivatives

Compound Name (Substituent) Molecular Formula Melting Point (°C) Biological Activity Key Features Reference
Target: 2-Methoxy-6-((THF-methyl)aminomethyl)phenol C₁₄H₁₉NO₃ (estimated) Not reported Not reported THF moiety enhances lipophilicity and H-bonding potential -
2-Methoxy-6-(pyrazin-2-yliminomethyl)phenol C₁₃H₁₂N₃O₂ 132–134 Moderate activity against Klebsiella pneumoniae Pyrazine ring introduces aromatic N-heterocycle
2-Methoxy-6-(p-tolyliminomethyl)phenol C₁₅H₁₅NO₂ Not reported Antioxidant activity (GCMS-confirmed purity) 4-Methylphenyl enhances steric bulk
(E)-2-Methoxy-6-(trifluoromethylphenylimino)phenol C₁₅H₁₂F₃NO₂ (MFIP) Not reported Studied via DFT for electronic properties CF₃ group increases electronegativity
2-Methoxy-6-(thiazol-2-yliminomethyl)phenol C₁₁H₁₀N₂O₂S 91–93 Forms stable Co(II), Ni(II), Cu(II) complexes Thiazole group enables metal chelation
2-Methoxy-6-(nitrobenzyliminomethyl)phenol (c1) C₁₅H₁₄N₂O₄ 70–71 Not reported Nitro group enhances redox activity
2-Methoxy-6-(morpholinoethyliminomethyl)phenol (c6) C₁₅H₂₀N₂O₃ Not reported Not reported Morpholine improves water solubility

Structural and Electronic Features

  • THF Substituent : The THF group in the target compound provides a unique combination of oxygen lone pairs (for H-bonding) and moderate lipophilicity, distinguishing it from aromatic substituents (e.g., pyrazine, thiazole) that prioritize π-π interactions .
  • Electron-Withdrawing Groups : Compounds like MFIP (trifluoromethyl) exhibit enhanced electronegativity, influencing redox behavior and stability, as demonstrated by DFT studies .

Biological Activity

2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol, with the CAS number 1021130-34-6, is a phenolic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol. The compound's structure features a methoxy group and a tetrahydrofuran moiety, which may play crucial roles in its biological interactions.

PropertyValue
CAS Number1021130-34-6
Molecular FormulaC₁₃H₁₉NO₃
Molecular Weight237.29 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Mechanisms of Biological Activity

Research indicates that phenolic compounds, particularly those with methoxy substitutions, exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The biological activity of 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol can be understood through its structural similarities to other known bioactive phenols.

Antioxidant Activity

Antioxidant properties are significant in preventing oxidative stress-related diseases. A study on related compounds showed that methoxyphenols can scavenge free radicals effectively. The antioxidant capacity was evaluated using the DPPH radical-scavenging assay, indicating that compounds with similar structures can exhibit substantial antioxidant activity .

COX-2 Inhibition

Cyclooxygenase (COX) enzymes are critical in inflammatory processes. Selective COX-2 inhibitors are sought after for their therapeutic potential in treating inflammatory diseases. Studies have shown that certain methoxyphenols act as COX-2 inhibitors, which could extend to 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol based on its structural characteristics .

Case Studies

  • Cytotoxicity Assessment : A quantitative structure–activity relationship (QSAR) study analyzed various methoxyphenols for cytotoxic effects against human cancer cell lines. The results indicated a correlation between the presence of methoxy groups and increased cytotoxicity, suggesting that 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol may exhibit similar properties .
  • Inflammation Model : In an experimental model involving lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 cells, related compounds demonstrated significant inhibition of COX-2 gene expression. This suggests that 2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol could potentially modulate inflammatory responses through similar pathways .

Research Findings

Recent studies have focused on synthesizing derivatives of methoxy phenols to enhance their biological activity. These derivatives were tested for their ability to inhibit nitric oxide synthases (NOS), which are involved in various pathological conditions . The findings suggest that modifications in the chemical structure can lead to improved efficacy as therapeutic agents.

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